![molecular formula C23H23N5O4 B2414344 N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895023-20-8](/img/structure/B2414344.png)
N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure that includes:
- A dimethoxyphenyl group
- A pyrazolo[3,4-d]pyrimidine core
- An acetamide functional group
Anticancer Activity
Several studies have demonstrated the potential anticancer effects of similar pyrazole derivatives. For instance, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxicity against various cancer cell lines. In vitro studies often utilize the National Cancer Institute (NCI) protocols for screening against leukemia, melanoma, and breast cancer cell lines.
Compound | Cell Line Tested | Mean Growth Percent (GP) | Activity |
---|---|---|---|
Example A | MDA-MB-435 (Breast) | 62.61% | High |
Example B | K-562 (Leukemia) | 58.34% | Moderate |
The compound's structural features contribute to its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit antibacterial properties against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings underscore the potential of this compound as a lead for developing new antibacterial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that certain pyrazole derivatives possess higher selectivity for COX-2 over COX-1, suggesting a favorable safety profile.
Compound | COX-2 Selectivity Index |
---|---|
Example C | 8.69 |
Example D | 9.26 |
This selectivity indicates potential for use in treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs.
Case Studies
- Anticancer Screening : In a study involving several pyrazole derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition in melanoma and breast cancer cells.
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of several pyrazole-based compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values comparable to established antibiotics.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-6-5-7-18(15(14)2)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-16-8-9-19(31-3)20(10-16)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXMDUZFYONLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。